molecular formula C18H11F3N4O B10861510 Lmtk3-IN-1

Lmtk3-IN-1

Cat. No.: B10861510
M. Wt: 356.3 g/mol
InChI Key: SFBZOJORTROAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of LMTK3-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes:

    Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.

    Functional Group Introduction: Functional groups are introduced through nucleophilic substitution and electrophilic addition reactions.

    Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

LMTK3-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

LMTK3-IN-1 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the biochemical pathways involving LMTK3 and to develop new inhibitors with improved efficacy and selectivity.

    Biology: It is used to investigate the role of LMTK3 in cellular processes such as cell cycle regulation, apoptosis, and signal transduction.

    Medicine: It has shown potential as a therapeutic agent for the treatment of cancers, particularly breast cancer, by inhibiting the activity of LMTK3 and inducing apoptosis in cancer cells.

    Industry: It is used in the development of new anticancer drugs and in the study of drug resistance mechanisms in cancer therapy

Mechanism of Action

LMTK3-IN-1 exerts its effects by inhibiting the activity of LMTK3, a dual specificity kinase involved in various cellular processes. The compound binds to the ATP-binding site of LMTK3, preventing the phosphorylation of its substrates. This inhibition leads to the degradation of LMTK3 through the ubiquitin-proteasome pathway, resulting in the disruption of cellular processes such as cell cycle progression and signal transduction. The molecular targets and pathways involved include the estrogen receptor alpha (ERα) pathway, which is crucial for the growth and survival of certain cancer cells .

Comparison with Similar Compounds

LMTK3-IN-1 is unique in its high selectivity and potency as an LMTK3 inhibitor. Similar compounds include:

This compound stands out due to its potent anticancer activity and its ability to induce apoptosis in cancer cells, making it a valuable tool for cancer research and therapy development.

Biological Activity

Lmtk3-IN-1 is a selective inhibitor of lemur tyrosine kinase 3 (LMTK3), a serine-threonine kinase implicated in various cancers, particularly breast cancer and gastrointestinal stromal tumors (GISTs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Overview of LMTK3

LMTK3 plays a crucial role in cellular processes such as proliferation, apoptosis, and motility. Its overexpression has been linked to poor prognosis in several cancers, including breast cancer and colorectal cancer. The kinase is involved in the regulation of oncogenic signaling pathways, making it an attractive target for therapeutic intervention.

This compound functions by inhibiting the catalytic activity of LMTK3, which is essential for its role in promoting tumor growth. By targeting LMTK3, this compound disrupts downstream signaling pathways that are critical for the survival and proliferation of cancer cells.

Key Mechanisms:

  • Inhibition of Cell Viability : Studies have shown that this compound significantly reduces cell viability in LMTK3-dependent cell lines, such as FDCP-1/BCR-LMTK3 .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by downregulating anti-apoptotic proteins associated with LMTK3 signaling .
  • Impact on Drug Resistance : In breast cancer models, this compound has been shown to enhance the efficacy of chemotherapeutic agents by overcoming resistance mechanisms mediated by LMTK3 .

Table 1: Summary of Preclinical Findings

StudyModelFindings
FDCP-1/BCR-LMTK3 cellsSignificant reduction in cell viability with IC50 values indicating potency against LMTK3-dependent cells.
KIT-mutant GIST cellsSilencing of LMTK3 led to decreased cell viability and increased apoptosis.
Breast cancer xenograft modelsEnhanced sensitivity to doxorubicin treatment; reduced tumor growth compared to controls.

Case Studies

  • Breast Cancer : A study highlighted the role of LMTK3 in mediating resistance to doxorubicin. Overexpression of LMTK3 was associated with decreased sensitivity to this chemotherapeutic agent. Treatment with this compound restored sensitivity, leading to significant tumor regression in xenograft models .
  • GISTs : In KIT-mutant GIST cell lines, silencing or inhibiting LMTK3 resulted in reduced cell viability and increased apoptosis, suggesting that targeting LMTK3 may provide a therapeutic strategy for patients with these tumors .

Clinical Implications

Given the promising preclinical results, there is potential for this compound to enter clinical trials targeting specific populations with high LMTK3 expression. The compound's ability to enhance the efficacy of existing chemotherapies positions it as a valuable addition to current treatment paradigms.

Properties

Molecular Formula

C18H11F3N4O

Molecular Weight

356.3 g/mol

IUPAC Name

6-pyridin-4-yl-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H11F3N4O/c19-18(20,21)26-14-3-1-2-13(10-14)16-11-23-17-5-4-15(24-25(16)17)12-6-8-22-9-7-12/h1-11H

InChI Key

SFBZOJORTROAIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)C4=CC=NC=C4

Origin of Product

United States

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